molecular formula C19H21N3O4S B2567634 2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one CAS No. 1448132-35-1

2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2567634
CAS No.: 1448132-35-1
M. Wt: 387.45
InChI Key: NKRZLYVTPHXKGC-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields due to its unique structure and reactivity. It features a pyridazinone core substituted with a phenylsulfonyl group, creating a diverse set of functional groups that contribute to its versatility in chemical reactions and applications.

Scientific Research Applications

2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one has found applications in numerous scientific disciplines:

  • Chemistry: As a versatile building block for synthesizing complex organic molecules.

  • Biology: In studies of enzyme inhibitors and receptor modulators.

  • Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Another compound with a similar 8-azabicyclo[3.2.1]octane structure, derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides, was synthesized and evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . This suggests that compounds with the 8-azabicyclo[3.2.1]octane structure might have potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one, a multistep synthetic route is often employed, involving key steps such as cyclization, sulfonation, and ketone formation. Starting with the pyridazinone core, the introduction of the phenylsulfonyl group requires careful handling of sulfonyl chlorides under anhydrous conditions. Subsequent steps involve the incorporation of the azabicyclo[3.2.1]octane ring system, typically achieved through stereoselective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve batch processes with stringent controls over temperature and reaction times to ensure high yield and purity. Automation and continuous flow systems can enhance the efficiency and scalability of the synthesis process, providing a consistent and reproducible product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one can undergo a variety of chemical reactions due to its multiple functional groups. These include:

  • Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the ketone and sulfonyl groups.

  • Substitution Reactions: The phenylsulfonyl group allows for electrophilic substitution reactions, while nucleophilic attacks are possible at the pyridazinone ring.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: such as potassium permanganate.

  • Reducing agents: like lithium aluminium hydride.

  • Bases and nucleophiles: for substitution reactions, such as sodium methoxide or ammonia.

Major Products Formed

Major products depend on the reaction conditions but may include various functionalized derivatives, such as hydroxylated or aminated compounds.

Comparison with Similar Compounds

When compared to similar compounds, such as derivatives of pyridazinone or sulfonyl-substituted azabicyclo[3.2.1]octanes, 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. This uniqueness enables a broader range of reactivity and applications. Similar compounds include:

  • Pyridazin-3(2H)-one derivatives.

  • Phenylsulfonyl-substituted bicyclic compounds.

  • Ketone-functionalized azabicyclo[3.2.1]octanes.

This compound's potential across various scientific domains makes it a subject of continuous research and development.

Properties

IUPAC Name

2-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18-7-4-10-20-21(18)13-19(24)22-14-8-9-15(22)12-17(11-14)27(25,26)16-5-2-1-3-6-16/h1-7,10,14-15,17H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZLYVTPHXKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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